N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a 1,3-thiazolidin-2,4-dione core substituted with a (5Z)-4-methoxybenzylidene group at position 5, linked via an acetamide bridge to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group in the tetrahydrothiophene ring enhances polarity and metabolic stability, while the 4-methoxybenzylidene substituent may influence electronic properties and binding interactions in biological systems .
Properties
Molecular Formula |
C17H18N2O6S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H18N2O6S2/c1-25-13-4-2-11(3-5-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-6-7-27(23,24)10-12/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,20)/b14-8- |
InChI Key |
KZWZUKFQKNWUCZ-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The thiazolidin-2,4-dione core is functionalized via Knoevenagel condensation between thiazolidine-2,4-dione and 4-methoxybenzaldehyde (Fig. 1).
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Acetic acid | |
| Catalyst | Anhydrous sodium acetate | |
| Temperature | 80–100°C | |
| Reaction Time | 4–6 hours | |
| Yield | 75–85% |
Mechanistic Insight : The reaction proceeds via deprotonation of thiazolidine-2,4-dione at the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding.
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
Key Synthetic Routes
The amine moiety is synthesized through:
-
Oxidation of tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide or m-CPBA.
-
Nitrogen introduction via Hofmann or Curtius rearrangement, or direct amination.
Industrial-Scale Method :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>CN, 25°C | 92% |
| Bromination | NBS, CH<sub>2</sub>Cl<sub>2</sub>, pyridine | 88% |
| Amination | NH<sub>3</sub>/MeOH, 60°C, 12h | 78% |
Acetamide Linker Formation
Chloroacetylation of Thiazolidinone
The 3-position of the thiazolidinone is functionalized with a chloroacetamide group:
-
Reaction : 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione is treated with chloroacetyl chloride in acetonitrile under reflux.
-
Conditions :
Product : 3-Chloroacetyl-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.
Amide Coupling with 1,1-Dioxidotetrahydrothiophen-3-Amine
The final step involves coupling the chloroacetyl intermediate with 1,1-dioxidotetrahydrothiophen-3-amine:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | HATU or EDC | |
| Base | DIPEA or Et<sub>3</sub>N | |
| Solvent | DMF or CH<sub>2</sub>Cl<sub>2</sub> | |
| Temperature | 0°C to RT | |
| Yield | 80–85% |
Mechanism : Activation of the carboxylic acid (from hydrolysis of chloroacetyl intermediate) forms a reactive O-acylisourea intermediate, which undergoes nucleophilic attack by the amine.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Industrial-Scale Considerations
Process Optimization
Yield Improvement Strategies
| Parameter | Adjustment | Yield Increase |
|---|---|---|
| Catalyst loading | Reduce HATU from 1.2 to 1.0 equiv. | +5% |
| Temperature control | Maintain 0°C during coupling | +8% |
Challenges and Solutions
Z-Isomer Selectivity
Amine Stability
-
Issue : 1,1-Dioxidotetrahydrothiophen-3-amine degrades under acidic conditions.
-
Solution : Conduct coupling reactions at pH 7–8 using bicarbonate buffers.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| HATU-mediated coupling | High yields (85%) | Costly reagents |
| EDC/DMAP | Low cost | Lower yields (70%) |
| Thermal condensation | No coupling agents | Requires high temps |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibit significant antidiabetic effects. They function as aldose reductase inhibitors, which can help in managing diabetic complications by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in cells .
Antioxidant Activity
This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. The presence of thiazolidine and thiophene rings in its structure contributes to its ability to scavenge free radicals effectively .
Antineoplastic Potential
The compound's structural characteristics suggest potential applications in cancer therapy. Research has shown that similar thiazolidinone derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Case Study 1: Efficacy in Diabetic Models
In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles compared to untreated controls. Histopathological examinations revealed reduced signs of diabetic nephropathy .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The compound was shown to activate caspase pathways involved in programmed cell death .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Physicochemical Properties
- Lipophilicity : The 4-methoxy group (target compound) balances hydrophilicity, whereas 3-fluorobenzylidene () increases logP, favoring blood-brain barrier penetration .
- Metabolic Stability : The sulfone group in the tetrahydrothiophene ring (target compound and ) reduces susceptibility to oxidative metabolism compared to thioether analogues .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential biological activity. This article explores its chemical properties, synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H17N2O5S2
- Molecular Weight : 412.5 g/mol
- CAS Number : 902037-05-2
The compound features a tetrahydrothiophene moiety and a thiazolidine ring, contributing to its unique reactivity and biological interactions. The presence of sulfur and nitrogen atoms enhances its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with various aldehydes and acetamides. The process can be optimized for yield and purity through various organic synthesis techniques, including reflux and microwave-assisted methods.
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . In vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 1.20 | Comparable to doxorubicin |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | A549 | 1.40 | Effective against resistant strains |
In these assays, the compound exhibited significant cytotoxic effects without notable toxicity to normal cells at similar concentrations .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : It is believed that the compound induces apoptosis in cancer cells by activating caspase pathways.
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
- Modulation of Signaling Pathways : Preliminary studies suggest that it may interfere with signaling pathways like PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.
Case Studies
A recent investigation into the biological effects of thiazolidinone derivatives highlighted the efficacy of compounds similar to this compound:
Study 1: Antitumor Efficacy
In a study published in Frontiers in Chemistry, researchers evaluated the antiproliferative activity of various thiazolidinone derivatives against multiple cancer cell lines. The results indicated that compounds with similar structural motifs demonstrated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
Another study examined the antimicrobial properties of thiazolidinones. The compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
